N-[2-(6-{[(3-Methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide
Description
N-[2-(6-{[(3-Methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This bicyclic scaffold is substituted at the 6-position with a [(3-methylphenyl)methyl]sulfanyl group and at the 3-position with an ethyl chain terminating in a benzenesulfonamide moiety. Its synthesis likely involves coupling a sulfonyl chloride with an amine-functionalized triazolopyridazine intermediate, a method analogous to reported routes for related sulfonamides .
Properties
IUPAC Name |
N-[2-[6-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S2/c1-16-6-5-7-17(14-16)15-29-21-11-10-19-23-24-20(26(19)25-21)12-13-22-30(27,28)18-8-3-2-4-9-18/h2-11,14,22H,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDXUKXSFWOLPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-{[(3-Methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-methylbenzyl chloride with sodium sulfide to form 3-methylphenylmethyl sulfide. This intermediate is then reacted with 3-amino-1,2,4-triazole to form the triazolo-pyridazine core. The final step involves the reaction of this core with benzenesulfonyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-{[(3-Methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas with a catalyst
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N-[2-(6-{[(3-Methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(6-{[(3-Methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The triazolo-pyridazine core is known to interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between the target compound and analogs from and :
Key Observations :
- Core Modifications : All three compounds retain the [1,2,4]triazolo[4,3-b]pyridazine core, critical for π-π stacking or hydrogen bonding in target interactions.
- Terminal Group: The target’s benzenesulfonamide (acidic NH) contrasts with the amide termini in and , which lack sulfonamide’s strong hydrogen-bond-donor capacity.
Physicochemical Properties
- Solubility : The dimethoxyphenyl group in enhances hydrophilicity via ether oxygen atoms, whereas the target compound’s 3-methylphenyl and benzenesulfonamide groups balance hydrophobicity and polarity.
- Acidity : The sulfonamide group (pKa ~10–11) in the target compound is more acidic than the amide termini (pKa ~15–17) in , influencing ionization state at physiological pH.
Biological Activity
N-[2-(6-{[(3-Methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent scientific findings.
Chemical Structure and Synthesis
The compound belongs to the class of triazolopyridazine derivatives. Its synthesis typically involves multiple steps:
- Formation of Intermediate : The reaction of 3-methylbenzyl chloride with sodium sulfide yields 3-methylphenylmethyl sulfide.
- Core Formation : This intermediate reacts with 3-amino-1,2,4-triazole to form the triazolo-pyridazine core.
- Final Product Formation : The core is then reacted with benzenesulfonyl chloride under basic conditions to yield the target compound.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, leading to effects such as reduced cell proliferation and inflammation.
- Receptor Modulation : Its structure allows it to bind effectively to receptors involved in several biological pathways.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. For instance:
- Cell Line Studies : In vitro studies have demonstrated that it can suppress the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Mechanistic Insights : The inhibition of specific signaling pathways (e.g., PI3K/Akt/mTOR) has been linked to its anticancer effects.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- In Vitro Testing : Studies have shown that it possesses antibacterial and antifungal activities against a range of pathogens.
- Comparative Analysis : It has been compared favorably against standard antibiotics in terms of efficacy.
Anti-inflammatory Effects
This compound has demonstrated potential as an anti-inflammatory agent:
- Cytokine Inhibition : It reduces the production of pro-inflammatory cytokines in various models of inflammation.
- Therapeutic Applications : Its anti-inflammatory properties suggest potential use in treating conditions like arthritis and other inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Observations |
|---|---|---|
| Anticancer | Enzyme inhibition | Suppresses growth in cancer cell lines |
| Antimicrobial | Binds to microbial targets | Effective against various pathogens |
| Anti-inflammatory | Cytokine modulation | Reduces inflammation markers |
Case Studies
-
Anticancer Activity Case Study :
- A study involving breast cancer cell lines reported a reduction in cell viability by over 60% when treated with the compound at specific concentrations. The mechanism was linked to apoptosis induction.
-
Antimicrobial Efficacy Case Study :
- In a comparative study against E. coli and S. aureus, this compound showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
